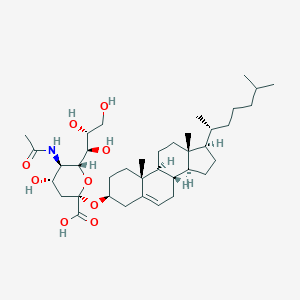
N-Ana cholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylneuraminyl cholesterol is a complex biomolecule that combines the properties of sialic acids and cholesterol. Sialic acids, such as N-acetylneuraminic acid, are nine-carbon sugars that play crucial roles in cellular recognition and signaling. Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. The conjugation of N-acetylneuraminic acid with cholesterol results in a compound with unique biochemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminyl cholesterol typically involves the enzymatic or chemical conjugation of N-acetylneuraminic acid with cholesterol. One common method is the use of sialyltransferase enzymes, which catalyze the transfer of sialic acid to cholesterol under specific conditions. Chemical synthesis may involve the activation of the carboxyl group of N-acetylneuraminic acid, followed by its reaction with the hydroxyl group of cholesterol.
Industrial Production Methods: Industrial production of N-acetylneuraminyl cholesterol may leverage biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration.
Análisis De Reacciones Químicas
NANA and Reverse Cholesterol Transport (RCT)
NANA supplementation enhances RCT, a critical pathway for removing excess cholesterol from peripheral tissues to the liver for excretion. Key findings include:
-
In vivo studies in apoE⁻/⁻ mice demonstrated NANA increases:
Mechanism of Action:
-
Upregulation of ABCG1 and PPARα :
NANA increases protein expression of ATP-binding cassette transporter G1 (ABCG1) and peroxisome proliferator-activated receptor α (PPARα) in the liver, facilitating cholesterol efflux from macrophages .-
ABCG1 : Mediates cholesterol transfer to HDL particles.
-
PPARα : Activates genes involved in lipid metabolism and RCT.
-
| Protein Target | Effect of NANA | Functional Role in RCT |
|---|---|---|
| ABCG1 | ↑ 31.6% (in vitro) | Cholesterol efflux to HDL |
| PPARα | ↑ (in vivo) | Transcriptional regulation of lipid metabolism |
| SR-BI | No effect | Cholesterol uptake into liver |
Structural Interactions Between Cholesterol and Proteins
While NANA does not directly bind cholesterol, its effects are mediated through protein interactions critical for cholesterol transport:
-
Cholesterol-binding sites in proteins (e.g., NPC1, NPC2) feature:
-
Hotspots for protein-steroid interactions :
Key Amino Acid Partners in Cholesterol-Binding Proteins:
| Amino Acid | Interaction Type | Frequency in Binding Sites |
|---|---|---|
| Leu | Hydrophobic | 100% |
| Val | Hydrophobic | 89% |
| Asn | Hydrogen bond | 67% |
| Gln | Hydrogen bond | 44% |
Research Gaps and Limitations
-
No direct chemical reactions between NANA and cholesterol have been documented.
-
Most studies focus on NANA’s systemic effects on RCT rather than molecular-level interactions.
-
Structural analyses of NANA-protein interactions (e.g., PPARα binding) remain unexplored.
Aplicaciones Científicas De Investigación
N-acetylneuraminyl cholesterol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sialic acids and cholesterol in various chemical reactions.
Biology: The compound is studied for its role in cellular recognition and signaling, particularly in the context of cell membrane dynamics.
Medicine: Research explores its potential in drug delivery systems, where its unique properties can enhance the delivery of therapeutic agents.
Industry: N-acetylneuraminyl cholesterol is investigated for its use in the development of biomaterials and nanostructured lipid carriers for drug delivery.
Mecanismo De Acción
The mechanism of action of N-acetylneuraminyl cholesterol involves its interaction with cellular membranes and receptors. The sialic acid moiety can bind to specific receptors on the cell surface, facilitating cellular recognition and signaling. Cholesterol’s role in maintaining membrane fluidity and integrity further enhances these interactions. The compound may also modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes.
Comparación Con Compuestos Similares
N-acetylneuraminyl-galactosylceramide: Another sialic acid-containing compound with similar cellular recognition properties.
Sialyl alkyl glycerol ethers: Compounds that also combine sialic acids with lipid moieties.
Sialyl cholesterols: A broader category of compounds that include various sialic acid-cholesterol conjugates.
Uniqueness: N-acetylneuraminyl cholesterol is unique due to its specific combination of N-acetylneuraminic acid and cholesterol, which imparts distinct biochemical properties. Its ability to modulate membrane dynamics and participate in cellular signaling makes it particularly valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
113108-90-0 |
|---|---|
Fórmula molecular |
C38H63NO9 |
Peso molecular |
677.9 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1 |
Clave InChI |
GCQWCBFLOFFTJT-CANRKIPKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Sinónimos |
alpha-sialosyl cholesterol alpha-sialyl cholesterol alpha-sialylcholesterol beta-sialylcholesterol N-acetylneuraminyl cholesterol N-acetylneuraminyl cholesterol, beta-N-ANA cpd N-acetyneuraminyl cholesterol N-ANA cholesterol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















